molecular formula C12H16O3 B2834638 (2-Butoxyphenyl)acetic acid CAS No. 143895-99-2

(2-Butoxyphenyl)acetic acid

Cat. No.: B2834638
CAS No.: 143895-99-2
M. Wt: 208.257
InChI Key: GDVFKEUCAFZRKK-UHFFFAOYSA-N
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Description

(2-Butoxyphenyl)acetic acid is an organic compound with the molecular formula C₁₂H₁₆O₃ It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a butoxy group at the second position

Scientific Research Applications

(2-Butoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxyphenyl)acetic acid typically involves the alkylation of phenylacetic acid derivatives. One common method is the reaction of 2-bromophenylacetic acid with butanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the butoxy group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar alkylation reactions, but with optimized conditions to increase yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (2-Butoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2-butoxybenzoic acid or 2-butoxybenzaldehyde.

    Reduction: Formation of 2-butoxyphenylethanol.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Mechanism of Action

The mechanism of action of (2-Butoxyphenyl)acetic acid involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Phenylacetic acid: The parent compound, lacking the butoxy substitution.

    2-Methoxyphenylacetic acid: Similar structure with a methoxy group instead of a butoxy group.

    2-Ethoxyphenylacetic acid: Contains an ethoxy group instead of a butoxy group.

Uniqueness: (2-Butoxyphenyl)acetic acid is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can influence its solubility, boiling point, and interaction with other molecules, making it valuable for specific applications.

Properties

IUPAC Name

2-(2-butoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-8-15-11-7-5-4-6-10(11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVFKEUCAFZRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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